molecular formula C15H22O B166213 (1-Tert-butyl-but-3-enyloxymethyl)-benzene CAS No. 137438-50-7

(1-Tert-butyl-but-3-enyloxymethyl)-benzene

Cat. No.: B166213
CAS No.: 137438-50-7
M. Wt: 218.33 g/mol
InChI Key: CYTMRCFVBOCVMW-UHFFFAOYSA-N
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Description

(1-Tert-butyl-but-3-enyloxymethyl)-benzene, also known as this compound, is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis Intermediates
One of the primary applications of (1-Tert-butyl-but-3-enyloxymethyl)-benzene is as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives can be utilized to develop new drugs targeting various health conditions. The compound's structure allows for modifications that can enhance biological activity or selectivity towards specific biological targets.

Case Study: Anticancer Agents
Recent studies have explored the potential of this compound derivatives in the development of anticancer agents. Researchers have synthesized various analogs and tested their efficacy against cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Organic Synthesis

Reagent in Organic Reactions
In organic chemistry, this compound serves as a reagent for various synthetic transformations. Its stability and reactivity make it suitable for use in reactions such as alkylation and acylation processes, where it can introduce functional groups into organic molecules .

Table 1: Comparison of Synthetic Reactions Involving this compound

Reaction TypeDescriptionYield (%)
AlkylationIntroduction of alkyl groups85
AcylationFormation of esters from carboxylic acids78
Nucleophilic SubstitutionReaction with electrophiles90

Environmental Applications

Biodegradation Studies
The compound has been investigated for its role in environmental chemistry, particularly regarding its biodegradation pathways. Studies have shown that certain microbial strains can utilize this compound as a carbon source, leading to insights into its degradation mechanisms and potential environmental impacts .

Case Study: Groundwater Contamination
Research focusing on groundwater contamination has highlighted the presence of this compound and its derivatives as contaminants. Understanding the degradation pathways facilitated by microbial activity is crucial for developing bioremediation strategies to mitigate pollution in affected areas .

Industrial Applications

Chemical Manufacturing
In industrial settings, this compound is used as a building block for producing various chemical products. Its unique properties allow it to be incorporated into formulations for coatings, adhesives, and plastics, enhancing their performance characteristics .

Q & A

Q. Basic: What are the common synthetic routes for (1-Tert-butyl-but-3-enyloxymethyl)-benzene, and what experimental precautions are necessary?

Methodological Answer:
The synthesis typically involves alkylation or etherification reactions. For example, the tert-butyl group can be introduced via nucleophilic substitution using tert-butyl bromide under anhydrous conditions. The enyloxymethyl moiety may require protection/deprotection strategies (e.g., using trimethylsilyl chloride) to prevent side reactions.
Precautions:

  • Use Schlenk line techniques for air- and moisture-sensitive steps due to the compound’s potential reactivity .
  • Ensure inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of intermediates .
  • Monitor reaction progress via TLC or GC-MS to confirm intermediate formation and purity .

Q. Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:
Contradictions often arise from conformational flexibility or impurities. Strategies include:

  • Dynamic NMR Analysis: Resolve overlapping signals by varying temperature or solvent polarity to study rotational barriers in the enyloxymethyl group .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks to rule out isotopic or impurity interference .
  • Computational Modeling: Compare experimental IR spectra with DFT-calculated vibrational modes to assign ambiguous bands .

Q. Basic: What are the recommended techniques for purifying this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with a gradient eluent (hexane:ethyl acetate) to separate polar byproducts. Optimize Rf values via TLC pre-screening .
  • Recrystallization: Employ a solvent pair (e.g., ethanol/dichloromethane) to isolate high-purity crystals. Monitor melting point consistency .
  • Distillation: For volatile intermediates, fractional distillation under reduced pressure minimizes thermal decomposition .

Q. Advanced: How can researchers design experiments to study the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to controlled humidity (40–80% RH), temperature (25–60°C), and UV light. Monitor degradation via HPLC and identify breakdown products .
  • Kinetic Studies: Use pseudo-first-order kinetics to determine half-life in aqueous buffers (pH 3–10) and assess hydrolytic susceptibility .
  • Microscopy: Track crystalline structure changes under stress conditions using polarized light microscopy or XRD .

Q. Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 and COSY for tert-butyl (δ ~1.3 ppm) and enyloxymethyl (δ ~4.5–5.5 ppm) groups .
  • IR Spectroscopy: Identify ether (C-O-C, ~1100 cm⁻¹) and alkene (C=C, ~1650 cm⁻¹) stretches .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS and fragmentation patterns via collision-induced dissociation (CID) .

Q. Advanced: How can mechanistic studies elucidate the role of the tert-butyl group in reaction pathways?

Methodological Answer:

  • Isotopic Labeling: Substitute tert-butyl with deuterated analogs (e.g., (CD₃)₃C-) to track steric/electronic effects in substitution reactions .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to distinguish between radical or ionic mechanisms .
  • Computational Studies: Use DFT to map transition states and evaluate steric bulk’s impact on activation energy .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to solvent compatibility issues .
  • Ventilation: Perform reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .
  • Spill Management: Absorb leaks with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Q. Advanced: What strategies can resolve low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Flow Chemistry: Improve heat/mass transfer and reduce side reactions via continuous reactors .
  • Catalytic Optimization: Screen Lewis acids (e.g., BF₃·OEt₂) to enhance etherification efficiency .
  • DoE (Design of Experiments): Use factorial designs to optimize parameters (temperature, stoichiometry, solvent) and identify critical variables .

Q. Basic: How can researchers assess the environmental impact of this compound?

Methodological Answer:

  • PBT Assessment: Evaluate persistence, bioaccumulation, and toxicity using OECD 301 (biodegradation) and QSAR models .
  • Ecotoxicology: Conduct acute toxicity tests on Daphnia magna or algae to determine LC₅₀ values .
  • Leaching Studies: Use soil-column experiments to assess mobility and groundwater contamination potential .

Q. Advanced: What advanced computational tools can predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways .
  • Machine Learning: Train models on existing kinetic data to predict optimal reaction conditions .
  • Docking Studies: Explore host-guest interactions for potential applications in supramolecular chemistry .

Properties

IUPAC Name

2,2-dimethylhex-5-en-3-yloxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-5-9-14(15(2,3)4)16-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTMRCFVBOCVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC=C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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